molecular formula C28H20Br4 B8206002 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)

Cat. No.: B8206002
M. Wt: 676.1 g/mol
InChI Key: AFUDZHSDZLYVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) is a useful research compound. Its molecular formula is C28H20Br4 and its molecular weight is 676.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) typically involves the reaction of brominated benzene derivatives with ethene. Common synthetic routes include:

    Bromination of Benzene Derivatives: This step involves the bromination of benzene derivatives using bromine or other brominating agents.

    Coupling Reactions: The brominated benzene derivatives are then coupled with ethene under specific conditions, often involving catalysts such as palladium or nickel complexes[][2].

Industrial production methods may involve large-scale bromination and coupling reactions, optimized for yield and purity.

Chemical Reactions Analysis

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.

    Medicine: Research into its potential medicinal properties, including its use as a precursor for drug development.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, including substitution and coupling reactions. The pathways involved often depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds to 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) include:

    1,2-Bis(4-bromophenyl)ethylene: A simpler structure with fewer bromine atoms.

    4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline): A compound with dimethylamino groups instead of methyl groups.

    4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(4,1-phenylene)dipyridine: A compound with pyridine rings instead of methyl groups.

The uniqueness of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) lies in its specific arrangement of bromine atoms and the central ethene structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-4-[1-(4-bromo-3-methylphenyl)-2,2-bis(4-bromophenyl)ethenyl]-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Br4/c1-17-15-21(7-13-25(17)31)28(22-8-14-26(32)18(2)16-22)27(19-3-9-23(29)10-4-19)20-5-11-24(30)12-6-20/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUDZHSDZLYVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Br4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.